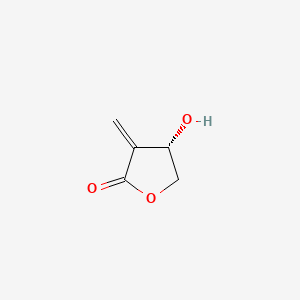
2-甲基-1,3-二氧戊环
描述
2-Methyl-1,3-dioxolane is an organic compound with the molecular formula C4H8O2. It is a cyclic acetal derived from acetaldehyde and ethylene glycol. This compound is known for its stability and is used in various chemical reactions and industrial applications.
科学研究应用
2-Methyl-1,3-dioxolane has a wide range of applications in scientific research:
Biology: It serves as a solvent in various biochemical assays and reactions.
Industry: It is used in the production of polymers, rubber goods, and paint materials.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxolane can be synthesized through the condensation of acetaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid and sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1,3-dioxolane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The use of silica gel or alumina as catalysts has also been explored to enhance the efficiency of the process .
化学反应分析
Types of Reactions
2-Methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
作用机制
The mechanism of action of 2-Methyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site .
相似化合物的比较
Similar Compounds
- 2-Ethyl-2-methyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
- 2-Methoxy-1,3-dioxolane
Uniqueness
2-Methyl-1,3-dioxolane is unique due to its specific structural properties that confer stability and reactivity in various chemical processes. Its ability to form stable cyclic structures makes it a valuable compound in organic synthesis
属性
IUPAC Name |
2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWIZMNMTWYQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060095 | |
| Record name | 2-Methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-26-7 | |
| Record name | 2-Methyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyldioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1,3-DIOXOLANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94W0R6V90A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Methyl-1,3-dioxolane has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.
A: Research has explored the infrared and Raman spectra of 2-Methyl-1,3-dioxolane, including its deuterated form (2-methyl-1,3-dioxolane-d4). These studies provided insights into the compound's vibrational modes and structural characteristics. [] Additionally, 1H and 13C NMR spectroscopic data has been utilized in the synthesis and characterization of derivatives of 2-Methyl-1,3-dioxolane. [, ]
A: 2-Methyl-1,3-dioxolane's stability and behavior are influenced by factors like temperature and the presence of other substances. Studies investigating its thermal decomposition kinetics in a gas phase, using techniques like gas chromatography, provide valuable data on its breakdown mechanisms and product formation at different temperatures. []
A: The presence of 2-Methyl-1,3-dioxolane in recycled PET, potentially originating from polymer impurities, raises concerns about its leaching into beverages. [, , ] This emphasizes the need for analytical methods to quantify its presence in recycled materials and evaluate potential health risks. []
A: While 2-Methyl-1,3-dioxolane itself might not be a catalyst, it plays a crucial role in catalytic reactions. For instance, its production through the aldolization of ethylene glycol and acetaldehyde is a significant step in separating ethylene glycol and 1,2-butanediol mixtures, crucial in ethylene glycol synthesis. []
A: Yes, Density Functional Theory (DFT) calculations have been employed to study the ozonation mechanism of 1,3-dioxolanes, including 2-Methyl-1,3-dioxolane. These studies propose mechanisms for the formation of hemiortho esters as primary products, shedding light on the reactivity of 2-Methyl-1,3-dioxolane with ozone. []
A: Studies show that introducing heteroatom substituents on the methyl group of 2-Methyl-1,3-dioxolane affects its hydrogenolysis rate by aluminum hydride reagents. The presence of heteroatoms like oxygen, bromine, or nitrogen can retard the reaction due to electronic effects and potential coordination with the aluminum reagent. []
A: The introduction of a vinyl group at the 2-position of 1,3-dioxolanes, including 2-Methyl-1,3-dioxolane, significantly alters their reactivity with aluminum hydride reagents. Research indicates that 2-vinyl-1,3-dioxolanes undergo reduction primarily at the vinyl group, leading to the formation of β,γ-unsaturated alkyl β-hydroxyethyl ethers. []
A: Nalophan bags, commonly employed for breath sample collection, release volatile organic compounds (VOCs) like ethylene glycol and 2-Methyl-1,3-dioxolane. [] This contamination poses a challenge in analytical techniques like SIFT-MS, where these released VOCs can be misidentified as breath metabolites. [] The release of these compounds is influenced by storage temperature, time, and humidity, highlighting the need for careful consideration of these factors during sample collection and analysis. []
A: Various analytical techniques are employed to detect and quantify 2-Methyl-1,3-dioxolane. Gas chromatography coupled with mass spectrometry (GC/MS) is widely used to analyze residual volatiles in recycled PET, including 2-Methyl-1,3-dioxolane. [, , ] Headspace GC/MS, a specific variant of this technique, is particularly useful for analyzing volatile compounds in solid or liquid samples. [, ] Additionally, ion mobility spectrometry (IMS) offers a rapid method for on-site monitoring of 2-Methyl-1,3-dioxolane in gaseous emissions, such as those from the tile industry. []
A: While specific data on the environmental degradation of 2-Methyl-1,3-dioxolane may be limited, research highlights its presence as a potential contaminant in recycled PET and industrial emissions. [, , , ] This underscores the need for further investigations into its environmental persistence, degradation pathways, and potential ecological impacts.
A: In the context of fuel dehydrating icing inhibitors (FDII), researchers are exploring alternatives to traditional agents like DiEGME. Studies have investigated the use of 2-methoxy-2-methyl-1,3-dioxolane as a water scavenger, which hydrolyzes to produce hydrophilic ice inhibitors with comparable performance to DiEGME in jet fuel. [] This highlights ongoing efforts to identify safer and more effective alternatives to conventional additives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)








